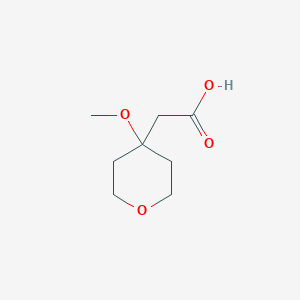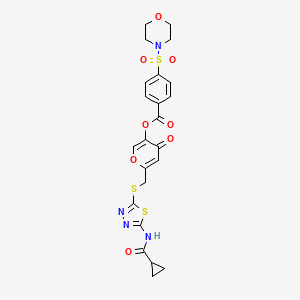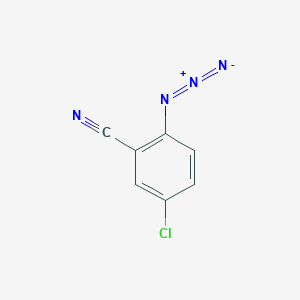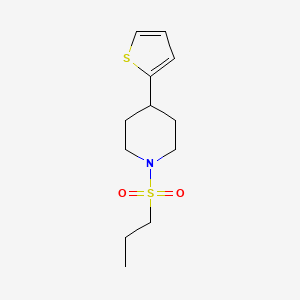![molecular formula C19H16F3N5O2 B2480924 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol CAS No. 2034342-89-5](/img/structure/B2480924.png)
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a trifluoromethyl group on a pyrimidine ring
Métodos De Preparación
One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the quinoline core can interact with nucleic acids or enzymes. These interactions can modulate biological processes and lead to therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds include those with quinoline or pyrimidine cores, such as:
- 4-hydroxy-6-(trifluoromethyl)pyrimidine
- 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl derivatives 4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol is unique due to its combination of a quinoline core, piperazine ring, and trifluoromethyl-pyrimidine moiety, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)15-10-16(24-11-23-15)26-5-7-27(8-6-26)18(29)13-9-17(28)25-14-4-2-1-3-12(13)14/h1-4,9-11H,5-8H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJDUODXADLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)

![2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480849.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2480851.png)


![1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2480855.png)
![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)

